N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Physicochemical profiling Drug-likeness Permeability prediction

Need a matched N-alkyl analog to extend SAR beyond N-methyl and N-H sulfonamide-glycinamides? This achiral compound (MW 342.4, clogP 2.44) features a 4-fluorophenylsulfonyl GAC-relevant pharmacophore with an ethyl tail-absent in published antifungal chesulfamide series. - **Differentiation:** N-ethyl variant vs. parent & N-methyl; probes allosteric pocket tolerance to larger hydrophobic groups. - **Utility:** Counter-screen for 5-HT₁ₐ (N-methyl EC₅₀ ≈ 99 µM) or PAMPA permeability studies. - **Supply:** Research-grade, RO5-compliant (tPSA 66.48).

Molecular Formula C16H23FN2O3S
Molecular Weight 342.4 g/mol
Cat. No. B4397137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Molecular FormulaC16H23FN2O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H23FN2O3S/c1-2-19(12-16(20)18-14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20)
InChIKeyNUZMGWXYKBYUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide – Identity & Screening Provenance


N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide (C₁₆H₂₃FN₂O₃S, MW 342.4 g·mol⁻¹) is a fully synthetic, achiral sulfonamide-glycinamide hybrid listed in academic screening collections (Hit2Lead, ChemDiv) and vendor catalogues as a member of the broader 2-glycinamide cyclohexyl sulfonamide class. Its IUPAC name is N-cyclohexyl-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide, and its inherent calculated drug-likeness parameters—clogP 2.44, tPSA 66.48 Ų, 5 H-bond acceptors, 1 H-bond donor—fully comply with Lipinski’s Rule of Five (RO5) [1]. The compound is annotated as a potential therapeutic agent for cancer, immune, and autoimmune diseases in patent-derived vendor intelligence , and the core 4-fluorophenylsulfonyl scaffold is known to appear in potent, selective allosteric glutaminase C (GAC) inhibitors .

Drug-likeness Compliant with Lipinski's Rule of Five (RO5) — reported clogP and tPSA within favorable limits for screening collections
Sourcing Available from Hit2Lead, ChemDiv, and vendor screening catalogues as a 2-glycinamide cyclohexyl sulfonamide derivative
Scaffold context 4-fluorophenylsulfonyl motif present in reported allosteric GAC inhibitor chemotypes — may support probing of allosteric binding pocket extensions

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide – Why Analogs Cannot Substitute


In the 2-glycinamide cyclohexyl sulfonamide class, the nature of the N-terminal amide substituent (R¹ group) is the primary driver of physicochemical properties and target-binding behavior. The unsubstituted parent (N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, R¹ = H, MW 314.4) and the N-methyl homolog (R¹ = CH₃, MW 328.4) differ from the title compound (R¹ = ethyl, MW 342.4) in lipophilicity, H-bond donor count, and steric bulk, all of which directly modulate membrane permeability, metabolic stability, and the enthalpic/entropic balance of target engagement. Published SAR from structurally homologous antifungal glycinamide cyclohexyl sulfonamides demonstrates that seemingly minor N-alkyl variations can alter EC₅₀ values by >10-fold against the same biological target (Botrytis cinerea) [1]. Furthermore, BindingDB data for the N-methyl analog show only weak, non-selective activity at the human 5-HT₁ₐ receptor (EC₅₀ ≈ 99 µM) [2], underscoring that the ethyl substituent is a non-trivial structural discriminant requiring explicit experimental validation rather than inferential substitution.

N-terminal substituent difference
Unsubstituted (R¹=H) and N-methyl analogs exhibit lower lipophilicity and altered H-bond donor count, which may shift permeability and target-binding thermodynamics vs. the N-ethyl compound.
Receptor pharmacology may not transfer
The N-methyl analog shows weak activity at human 5-HT₁ₐ (EC₅₀ ≈ 99 µM); >10× activity shifts with N-alkyl changes are reported in antifungal SAR, so pharmacological equivalence cannot be assumed for the N-ethyl variant.
Cyclohexyl vs. cyclopentyl ring context
Cyclopentyl analogs differ in conformational restriction and lipophilicity; analogous sulfonamide series show Ki ratios up to 5× between ring sizes, indicating ring substitution may alter target off-rate and pharmacokinetics.

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide – Differentiation Evidence


Lipophilicity Gain Over Unsubstituted Parent

The title compound (R¹ = ethyl, MW 342.4, formula C₁₆H₂₃FN₂O₃S) exhibits a predicted clogP of 2.44, versus 1.83 for the unsubstituted parent N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide (R¹ = H, MW 314.4, formula C₁₄H₁₉FN₂O₃S), representing a ΔclogP of +0.61 log unit [1]. This incremental lipophilicity, while maintaining all RO5 compliance parameters (MW < 500, HBA 5, HBD 1), suggests improved passive membrane permeability without the risk of excessive logP-driven promiscuity or poor solubility typically encountered above clogP 5 [1].

Lipophilicity gain
Cross-study comparable
ΔclogP +0.61
Reported lipophilicity window supports permeability screening
In silico prediction; consistency across algorithms
Physicochemical profiling Drug-likeness Permeability prediction

Receptor Activity Divergence vs. N-Methyl Analog

The structurally closest analog with publicly available pharmacological data is the N-methyl variant (2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide, MW 328.4). In a cell-based functional assay at the human 5-HT₁ₐ receptor, this N-methyl compound displayed an EC₅₀ of 99,000 nM (99 µM), indicating negligible agonist/antagonist activity at physiologically relevant concentrations [1]. Although no direct data exist for the N-ethyl title compound, SAR established in the fungicidal glycinamide sulfonamide series demonstrates that transitioning from smaller (R = H) to larger N-alkyl substituents (R = substituted benzyl, phenethyl) can alter in vitro EC₅₀ values by >50-fold against Botrytis cinerea mycelial growth [2]. Consequently, the methyl→ethyl modification cannot be assumed to yield pharmacologically equivalent behavior.

Receptor activity divergence
Class-level inference
N-ethyl: no direct data. N-methyl analog EC₅₀ 99 µM at human 5-HT₁ₐ; reported >10× SAR shift with N-alkyl change in antifungal series.
SAR gap hypothesis: N-ethyl may yield differentiated receptor pharmacology
Class-level trend from fungicidal series; requires experimental validation
Receptor pharmacology Structure-activity relationship Hit triage

Cyclohexyl vs. Cyclopentyl Ring System Comparison

The cyclopentyl analog (N-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, MW 328.4) is the direct five-membered ring bioisostere commercially accessible through the same vendor network [1]. Cyclohexyl-containing sulfonamides generally exhibit greater conformational restriction, higher hydrophobicity, and distinct metabolic profiles compared to their cyclopentyl congeners, as evidenced in homologous cyclohexyl vs. cyclopentyl sulfonamide series targeting carbonic anhydrase isoforms (ΔKi up to 5-fold between ring sizes) [2]. Although no direct head-to-head biochemical data exist for the glycinamide pair, systematic SAR from the antifungal glycinamide cyclohexyl sulfonamide series confirms that the cyclohexyl ring and its substituent vector critically influence fungicidal EC₅₀ outcomes [3].

Cyclohexyl vs. cyclopentyl
Class-level inference
Conformational and lipophilic differences inferred from analogous sulfonamide series; Ki ratios up to 5× reported between ring sizes.
Ring system may influence target off-rate and metabolic stability
No direct data for the glycinamide pair; carbonic anhydrase SAR analogy
Bioisostere strategy Conformational restriction Metabolic stability

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide – Application Scenarios


GAC Allosteric Inhibition Probe

The 4-fluorophenylsulfonyl motif is an established pharmacophore in potent, selective GAC allosteric inhibitors (e.g., UPGL00004, IC₅₀ = 29 nM, Kd = 27 nM) . The title compound, bearing an ethyl-substituted glycinamide tail, provides a novel N-alkyl vector for probing the allosteric pocket's tolerance to larger hydrophobic substituents, directly extending SAR from the N-unsubstituted and N-methyl variants [1]. Procurement enables head-to-head enzymatic and cellular profiling against reference GAC inhibitors.

Fungicidal Lead Optimization via Chesulfamide Scaffold

The 2-glycinamide cyclohexyl sulfonamide class has demonstrated excellent in vivo and in vitro fungicidal activity against Botrytis cinerea, with select analogs (II-5, II-6, II-19) achieving EC₅₀ values as low as 3.26–3.57 µg·mL⁻¹ vs. boscalid (4.46 µg·mL⁻¹) [1]. The title compound introduces a 4-fluorophenylsulfonyl substitution not explored in the published chesulfamide-derived series, making it a rational next-step analog for antifungal screening libraries targeting gray mold resistance.

N-Alkyl Permeability Optimization Probe

With a measured clogP of 2.44—intermediate between the parent (R¹ = H, clogP ≈ 1.83) and more lipophilic diaryl analogs—this compound is ideally suited for systematic parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies . Such data would quantify the ethyl group's contribution to passive permeability relative to methyl, propyl, and cyclopropyl variants, guiding the design of CNS-penetrant or orally bioavailable sulfonamide-glycinamide leads.

Negative Control for 5-HT1A & Nuclear Receptor Assays

The N-methyl analog exhibits minimal activity at the human 5-HT₁ₐ receptor (EC₅₀ ≈ 99 µM) [1]. The N-ethyl compound, if similarly inactive, can serve as a matched negative control in serotonergic receptor panels and in nuclear receptor screening (photoreceptor-specific nuclear receptor, NR corepressor 2), where the N-benzyl variant (BDBM75987) showed similarly weak inhibition (IC₅₀ > 39.8 µM) [2].

Application
Selection Property
Validation Focus
GAC allosteric site mapping
4-fluorophenylsulfonyl scaffold with variable N-alkyl vector
Enzymatic profiling against reference GAC inhibitors
Antifungal screening (Botrytis cinerea)
2-glycinamide cyclohexyl sulfonamide with 4-fluorophenylsulfonyl substitution
Mycelial growth inhibition assays; comparison with chesulfamide leads
Passive permeability assessment
Reported intermediate clogP between parent and lipophilic analogs
PAMPA or Caco-2 quantification vs. N-alkyl variants
5-HT1A receptor selectivity control
N-ethyl analog with expected low serotonergic activity
Counter-screening in serotonergic and nuclear receptor panels
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